Octatriacont-16-ene-3,22-dione
Description
Octatriacont-16-ene-3,22-dione is a long-chain aliphatic compound characterized by a 38-carbon backbone (octatriacontane) featuring a double bond at position 16 and two ketone functional groups at positions 3 and 22. Its molecular formula is inferred as C₃₈H₇₀O₂, with a molecular weight of approximately 562.97 g/mol.
Properties
CAS No. |
827615-66-7 |
|---|---|
Molecular Formula |
C38H72O2 |
Molecular Weight |
561.0 g/mol |
IUPAC Name |
octatriacont-16-ene-3,22-dione |
InChI |
InChI=1S/C38H72O2/c1-3-5-6-7-8-9-10-11-16-20-23-26-29-32-35-38(40)36-33-30-27-24-21-18-15-13-12-14-17-19-22-25-28-31-34-37(39)4-2/h21,24H,3-20,22-23,25-36H2,1-2H3 |
InChI Key |
JPDXXBQEEREUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)CCCCC=CCCCCCCCCCCCCC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octatriacont-16-ene-3,22-dione typically involves the use of long-chain alkenes and specific oxidation reactions. One common method is the selective oxidation of long-chain alkenes using reagents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the selective formation of the desired ketone groups.
Industrial Production Methods
Industrial production of this compound can be achieved through the bioconversion of phytosterols. This process involves the use of microbial strains, such as Mycolicibacterium neoaurum, which can selectively oxidize phytosterols to produce the desired alkenone. The bioconversion process is advantageous due to its high yield and specificity, making it a cost-effective method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Octatriacont-16-ene-3,22-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond at the 16th carbon can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated alkenones.
Scientific Research Applications
Octatriacont-16-ene-3,22-dione has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain alkenone chemistry and reaction mechanisms.
Biology: Investigated for its role in the metabolic pathways of marine organisms.
Industry: Used in the production of specialty chemicals and as a biomarker in paleoclimatology studies.
Mechanism of Action
The mechanism of action of Octatriacont-16-ene-3,22-dione involves its interaction with specific enzymes and molecular targets. In biological systems, it can be metabolized by lipoxygenases, leading to the formation of various oxidized products. These reactions often involve the formation of peroxides and subsequent cleavage to form diketones or other oxidized derivatives .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Cholest-5-ene-16,22-dione Derivatives
A steroid derivative, 3-O-[α-L-Rhamnopyranosyl(1→2)]-[β-D-glucopyranosyl(1→3)]-β-D-glucopyranosyl-26-O-β-D-glucopyranosyl cholest-5-ene-16,22-dione (C₅₁H₈₁O₂₃), shares the 16,22-dione motif but differs significantly in structure and function .
- Backbone : Cholestane (27-carbon steroid skeleton) vs. linear 38-carbon chain.
- Molecular Weight : 1061.52 g/mol (steroid) vs. ~562.97 g/mol (target compound), highlighting differences in bulk and solubility.
- Applications : The glycosylated steroid may act as a bioactive molecule in plant or animal systems, whereas the linear aliphatic dione could serve as a surfactant or polymer precursor.
Long-Chain Alkanes and Alkenes
lists saturated hydrocarbons such as tetratriacontane (C₃₄H₇₀) and octacosane (C₂₈H₅₈), which lack functional groups .
- Polarity : The ketones in Octatriacont-16-ene-3,22-dione increase polarity compared to inert alkanes, affecting solubility (e.g., in polar aprotic solvents like DMF).
- Reactivity : The double bond and ketones enable reactions such as hydrogenation (to saturate the alkene) or nucleophilic addition (at the carbonyl groups), unlike unreactive alkanes.
Data Tables: Comparative Analysis
Research Implications and Gaps
While this compound’s structural analogs provide insights, experimental data on its synthesis and properties remain scarce. Key research directions include:
- Synthesis Optimization : Developing methods for selective ketone introduction in long-chain alkenes.
- Physicochemical Profiling : Measuring melting point, solubility, and stability relative to saturated alkanes.
- Biological Screening : Assessing antimicrobial or cytotoxic activity, leveraging its amphiphilic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
